molecular formula C16H22O B14756178 1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene CAS No. 228-27-3

1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene

Cat. No.: B14756178
CAS No.: 228-27-3
M. Wt: 230.34 g/mol
InChI Key: AVPQGLCCUCBERE-UHFFFAOYSA-N
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Description

1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene is a complex organic compound with a unique polycyclic structure

Preparation Methods

The synthesis of 1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene involves multiple steps, including cyclization and oxidation reactions. The synthetic route typically starts with the preparation of a suitable precursor, followed by a series of cyclization reactions to form the polycyclic core. The final step involves the introduction of the oxirene moiety through an oxidation reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and efficiency.

Chemical Reactions Analysis

1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, resulting in halogenated or substituted derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene can be compared with other similar polycyclic compounds, such as:

    Polycyclic aromatic hydrocarbons (PAHs): These compounds have similar polycyclic structures but lack the oxirene moiety.

    Cycloalkanes: These compounds have similar ring structures but differ in the number and arrangement of rings.

    Oxiranes: These compounds contain an oxirene moiety but lack the complex polycyclic structure.

The uniqueness of this compound lies in its combination of a polycyclic core with an oxirene moiety, which imparts unique chemical and physical properties.

Properties

CAS No.

228-27-3

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

5-oxapentacyclo[8.7.0.02,7.04,6.011,16]heptadec-4(6)-ene

InChI

InChI=1S/C16H22O/c1-2-4-10-9(3-1)7-13-11(10)5-6-12-14(13)8-15-16(12)17-15/h9-14H,1-8H2

InChI Key

AVPQGLCCUCBERE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC3C2CCC4C3CC5=C4O5

Origin of Product

United States

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